(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate
CAS No.:
Cat. No.: VC13629821
Molecular Formula: C31H30ClN3O9
Molecular Weight: 624.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H30ClN3O9 |
|---|---|
| Molecular Weight | 624.0 g/mol |
| IUPAC Name | 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |
| Standard InChI | InChI=1S/C18H14O8.C13H16ClN3O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h1-10,13-14H,(H,19,20)(H,21,22);2-3,8-9,15H,4-7H2,1H3/t13-,14-;9-/m01/s1 |
| Standard InChI Key | OSFQCLZNGBBZSC-WYELKWRUSA-N |
| Isomeric SMILES | C[C@@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
| SMILES | CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Base Component: (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
The base structure consists of a benzo[d]oxazole core substituted at position 5 with a chlorine atom and at position 2 with a 1,4-diazepane ring bearing a methyl group at the 5-position. The diazepane ring adopts a seven-membered conformation, with the methyl group configuration specified as R . The benzoxazole moiety contributes aromaticity and planar rigidity, while the diazepane introduces conformational flexibility critical for receptor interactions .
Molecular Formula: C₁₃H₁₆ClN₃O
Molecular Weight: 265.74 g/mol
CAS Registry: 1266975-27-2
Counterion: (2S,3S)-2,3-bis(benzoyloxy)succinate
The counterion is a derivative of succinic acid where both hydroxyl groups at positions 2 and 3 are esterified with benzoyl groups. The stereochemistry at these positions is S, rendering the molecule chiral . This modification enhances lipophilicity, potentially improving the solubility profile of the parent base in organic matrices.
Molecular Formula: C₁₈H₁₄O₈
Molecular Weight: 358.30 g/mol (counterion only)
Salt Formation and Stoichiometry
The compound exists as a 1:1 salt, with proton transfer occurring between the tertiary amine of the diazepane and one carboxylate group of the succinate . The resulting ionic interaction stabilizes the crystalline lattice, as evidenced by its melting point of 164.2°C .
Synthesis and Manufacturing
Synthesis of the Base Component
The benzoxazole base is synthesized via a multi-step sequence:
-
Formation of the Benzoxazole Core: 5-Chloro-2-aminophenol undergoes cyclization with carbonyl derivatives (e.g., triphosgene) to yield 5-chlorobenzo[d]oxazole .
-
Introduction of the Diazepane Moiety: Nucleophilic substitution at position 2 of the benzoxazole with (R)-5-methyl-1,4-diazepane, facilitated by catalysts such as palladium or copper . Key intermediates include 2-bromo-5-chlorobenzo[d]oxazole and tert-butyl carbamate-protected amines .
Preparation of the Counterion
(2S,3S)-2,3-bis(benzoyloxy)succinic acid is synthesized through stereoselective esterification of L-tartaric acid with benzoyl chloride, followed by oxidation to the dicarboxylic acid .
Salt Formation
The base and counterion are combined in a polar aprotic solvent (e.g., acetonitrile) under reflux. Crystallization yields the final salt with high enantiomeric purity .
Physicochemical Properties
Thermal Stability
Melting Point: 164.2°C
Storage Conditions: -20°C, indicating sensitivity to thermal degradation .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.5 |
| DMSO | 45.2 |
The low aqueous solubility is attributed to the lipophilic benzoyl groups and aromatic base .
Spectroscopic Data
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N benzoxazole) .
-
¹H NMR (DMSO-d₆): δ 7.85–7.40 (m, benzoyl protons), 4.55 (t, diazepane CH₂), 1.45 (d, J = 6.8 Hz, CH₃) .
Pharmaceutical Applications
Role in Orexin Receptor Antagonist Synthesis
The compound serves as a chiral intermediate in the production of suvorexant (Belsomra®), a dual orexin receptor antagonist used for insomnia . The R-configuration of the diazepane methyl group is critical for binding to orexin receptors, with a reported IC₅₀ of 0.55 nM for the active pharmaceutical ingredient (API) .
Pharmacokinetic Considerations
Salt formation with (2S,3S)-2,3-bis(benzoyloxy)succinate enhances the crystallinity and bioavailability of the API by modifying its dissolution rate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume